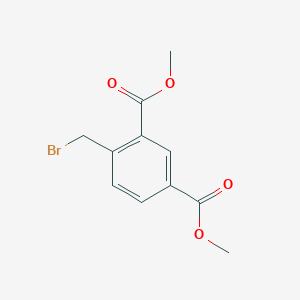

Dimethyl 4-(bromomethyl)isophthalate

概要

説明

Dimethyl 4-(bromomethyl)isophthalate is a chemical compound that is related to the family of isophthalates, which are benzene derivatives containing two carboxylate groups on the meta positions. This compound specifically has a bromomethyl group attached to the benzene ring, which makes it a useful intermediate in various chemical syntheses.

Synthesis Analysis

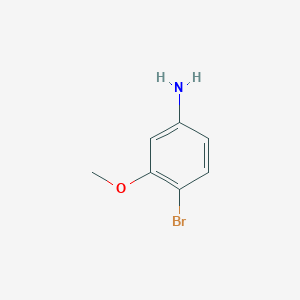

The synthesis of related isophthalate compounds involves various chemical reactions. For instance, the synthesis of di-n-butyl 4-bromophthalate, which is structurally similar to Dimethyl 4-(bromomethyl)isophthalate, is achieved through bromination and transesterification processes starting from dimethyl phthalate . Another related compound, dimethyl 5-(1-methyl-1-methoxycarbonylmethyloxy) isophthalate, is synthesized through esterification with methanol followed by reaction with methyl 2-chloropropionate . These methods could potentially be adapted for the synthesis of Dimethyl 4-(bromomethyl)isophthalate.

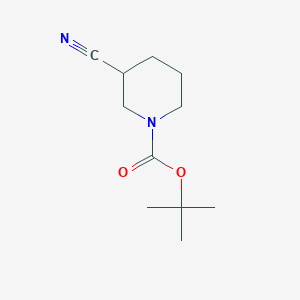

Molecular Structure Analysis

The molecular structure of isophthalate derivatives is characterized by the presence of a benzene ring with various substituents. The presence of a bromomethyl group in Dimethyl 4-(bromomethyl)isophthalate would influence its reactivity and interaction with other molecules. Studies on similar compounds, such as 5-Bromoisophthalic acid, have used DFT calculations to propose models based on intermolecular hydrogen bonding .

Chemical Reactions Analysis

Isophthalate derivatives undergo various chemical reactions. For example, bromination reactions of phenolic compounds can lead to the formation of brominated products with different substitution patterns . The presence of the bromomethyl group in Dimethyl 4-(bromomethyl)isophthalate suggests that it could participate in electrophilic substitution reactions, potentially leading to further functionalization of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of isophthalate derivatives are influenced by their molecular structure. For instance, the log K(ow) value, water solubility, vapor pressure, and Henry's Law constant are important parameters that determine the environmental behavior of these compounds . Although specific data for Dimethyl 4-(bromomethyl)isophthalate is not provided, similar compounds have been studied to predict their behavior in aquatic ecosystems.

科学的研究の応用

Synthesis in Polymer Chemistry

Dimethyl 4,6-bis(bromomethyl) isophthalate, a variant of Dimethyl 4-(bromomethyl)isophthalate, has been utilized in the synthesis of novel structural polystyrenes. These polystyrenes feature two ester groups in the mid-main chain, prepared through a controlled process known as atom transfer radical polymerization (ATRP) of styrene. This method yields polymers with controlled molecular weight and narrow polydispersity, essential for precision in polymer chemistry applications (Yu Tao, Wang Yun, Lu Dairen, Bai Ru-ke, Lu Weiqi, 2007).

Optical Activity Research

Research into the synthesis conditions of compounds similar to Dimethyl 4-(bromomethyl)isophthalate has been conducted. In one study, dimethyl 5-(1-methyl-1-methoxycarbonylmethyloxy) isophthalate was synthesized, yielding a 60% success rate. The research focused on understanding the optical activity of the compound, revealing its SN1 reaction mechanism (W. Pen, 2014).

Application in Metal-Organic Frameworks

A study involving the use of isophthalic acid, related to Dimethyl 4-(bromomethyl)isophthalate, in the atom transfer radical polymerization (ATRP) of methyl methacrylate shows its potential in creating controlled molecular structures. This research can influence the design of metal-organic frameworks (MOFs) for applications such as gas capture or catalysis (Shenmin Zhu, D. Yan, 2000).

Synthesis of Supramolecules and Dendrimers

Dimethyl isophthalate, related to Dimethyl 4-(bromomethyl)isophthalate, has been used in the synthesis of supramolecules and dendrimers. These complex molecular structures have applications in various fields, including drug delivery, materials science, and nanotechnology (De-jiang Li, Feijun Dan, Heqing Fu, 2008).

Environmental Applications

Dimethyl isophthalate, closely related to Dimethyl 4-(bromomethyl)isophthalate, has been studied for its degradability in environmental contexts. Understanding how such compounds break down in the environment is crucial for assessing their ecological impact and developing methods for their safe disposal (Zhuhua Luo, K. Pang, Yi-Rui Wu, Jidong Gu, R. Chow, L. Vrijmoed, 2012).

Safety And Hazards

Dimethyl 4-(bromomethyl)isophthalate is classified as a dangerous compound. It has been assigned the signal word “Danger” and is associated with hazard statements H301, H311, H331, and H341 . Precautionary measures include avoiding contact with skin and eyes, wearing protective equipment, and ensuring adequate ventilation .

特性

IUPAC Name |

dimethyl 4-(bromomethyl)benzene-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO4/c1-15-10(13)7-3-4-8(6-12)9(5-7)11(14)16-2/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANRZBUXUDASAAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)CBr)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50565437 | |

| Record name | Dimethyl 4-(bromomethyl)benzene-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50565437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 4-(bromomethyl)isophthalate | |

CAS RN |

16281-94-0 | |

| Record name | Dimethyl 4-(bromomethyl)benzene-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50565437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

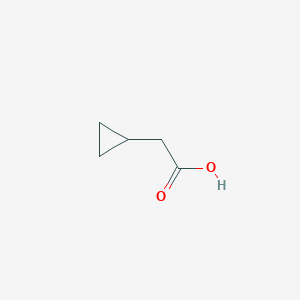

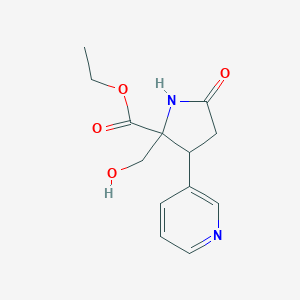

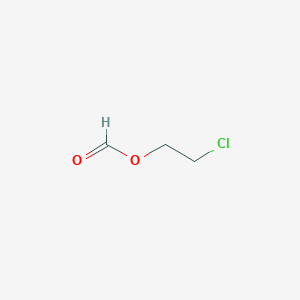

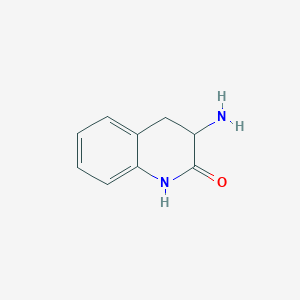

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

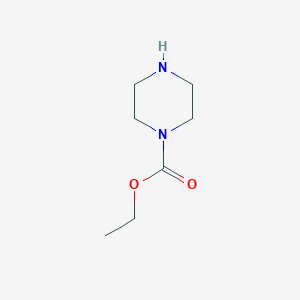

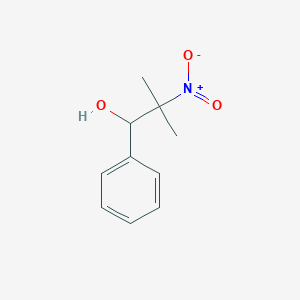

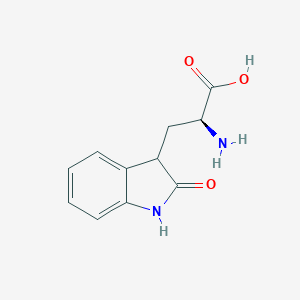

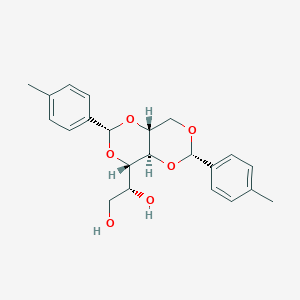

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。